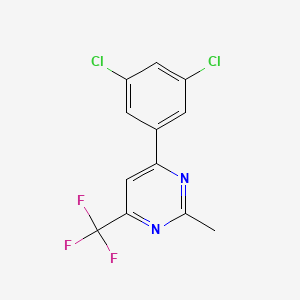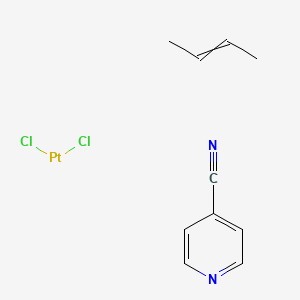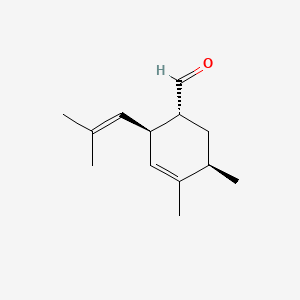
(S)-2,2'-Bis(dicyclohexylphosphinoamino)-1,1'-binaphthyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl typically involves the following steps:
Starting Materials: The synthesis begins with (S)-1,1’-binaphthyl-2,2’-diamine.
Phosphination: The diamine is reacted with dicyclohexylphosphine chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired chiral ligand.
Industrial Production Methods
In an industrial setting, the production of (S)-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the phosphine ligands.
Substitution: The ligand can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenated reagents and are carried out under inert conditions to prevent unwanted side reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine ligands.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(S)-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The ligand is utilized in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
Mécanisme D'action
The mechanism by which (S)-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl exerts its effects involves the coordination of the phosphine ligands to metal centers. This coordination induces a chiral environment, which influences the stereochemistry of the reaction products. The molecular targets include transition metal complexes, and the pathways involved are typically those of catalytic cycles in asymmetric synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl: The enantiomer of the compound, used in similar applications but with opposite stereochemistry.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another chiral ligand with similar applications but different steric and electronic properties.
Uniqueness
(S)-2,2’-Bis(dicyclohexylphosphinoamino)-1,1’-binaphthyl is unique due to its high enantioselectivity and the ability to induce chirality in a wide range of reactions. Its bulky dicyclohexyl groups provide steric hindrance, which enhances its selectivity compared to other ligands like BINAP.
Propriétés
Numéro CAS |
444311-01-7 |
|---|---|
Formule moléculaire |
C44H58N2P2 |
Poids moléculaire |
676.9 g/mol |
Nom IUPAC |
N-dicyclohexylphosphanyl-1-[2-(dicyclohexylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine |
InChI |
InChI=1S/C44H58N2P2/c1-5-19-35(20-6-1)47(36-21-7-2-8-22-36)45-41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46-48(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h13-18,27-32,35-38,45-46H,1-12,19-26H2 |
Clé InChI |
FXKTWPBSTFVIHS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)NC3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)NP(C7CCCCC7)C8CCCCC8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B13733341.png)
![2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13733342.png)
